Noroxyclothepin

Description

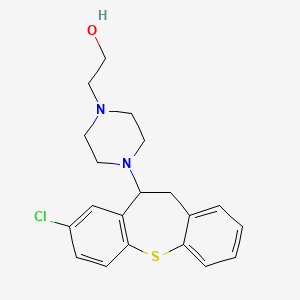

Structure

3D Structure

Properties

CAS No. |

34775-62-7 |

|---|---|

Molecular Formula |

C20H23ClN2OS |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C20H23ClN2OS/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)23-9-7-22(8-10-23)11-12-24/h1-6,14,18,24H,7-13H2 |

InChI Key |

PVUHXHTYYBAJFF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Synonyms |

8-chloro-10-(4-hydroxyethyl)piperazino-10,11- dihydrodibenzo(b,f)thiepin noroxyclothepin |

Origin of Product |

United States |

Noroxyclothepin Synthesis and Derivatization Methodologies

Classical Synthetic Routes to Noroxyclothepin

The foundational approaches to synthesizing this compound have traditionally centered on the construction of the core tricyclic dibenzo[b,f]thiepin (B8686691) ring system, followed by the introduction of the piperazine (B1678402) side chain. A common strategy involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable reagent. researchgate.net This method, while effective, can be complicated by the formation of symmetrical N,N'-disubstituted piperazines, often necessitating the use of protecting groups to achieve the desired monosubstituted product. researchgate.net

Another classical approach involves the alkylation of a secondary amine with a suitable haloalkyl derivative. For instance, the synthesis of this compound decanoate (B1226879), a prodrug, has been achieved through the alkylation of the secondary amine VIa with 2-chloroethyl decanoate. researchgate.net Subsequent basically catalyzed ethanolysis of the resulting this compound decanoate yields the corresponding amino alcohol. researchgate.net

Novel Approaches in this compound Total Synthesis

While specific novel total synthesis routes for this compound are not extensively detailed in the provided search results, the broader field of total synthesis offers insights into potential modern strategies. wikipedia.orgrsc.org Total synthesis endeavors often drive the development of new synthetic methods and can lead to more efficient and stereoselective routes. wikipedia.orgnih.govysu.am For complex molecules, retrosynthetic analysis is a key tool used to deconstruct the target molecule into simpler, commercially available starting materials. wikipedia.org Modern synthetic approaches frequently combine traditional organic methods with biocatalysis and chemoenzymatic strategies to enhance efficiency. wikipedia.org

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex molecules. mdpi.comnih.gov This methodology can lead to more efficient, sustainable, and selective synthetic routes. mdpi.comnih.gov

While a specific chemoenzymatic synthesis for this compound is not described in the provided results, the application of this strategy to related compounds demonstrates its potential. For instance, chemoenzymatic methods have been successfully used to synthesize various nucleoside analogues and their glycoconjugates. digitellinc.comescholarship.org The integration of enzymatic reactions, such as enzymatic Friedel-Crafts alkylation, has been shown to significantly improve the efficiency of natural product synthesis. nih.gov The development of a chemoenzymatic route to this compound could offer advantages in terms of stereoselectivity and environmental impact.

Derivatization Strategies for this compound Analogues

The modification of the this compound structure has been a key area of research to explore structure-activity relationships and develop new compounds with potentially improved properties.

Synthesis of Prodrugs and Metabolite Precursors (excluding human data)

The synthesis of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility or duration of action. ontosight.ai A notable example is this compound decanoate, which is a decanoic acid ester derivative of this compound. researchgate.netontosight.ai This esterification is designed to potentially create a long-acting formulation. ontosight.ai The synthesis involves the alkylation of the corresponding secondary amine with 2-chloroethyl decanoate. researchgate.net

Radiosynthesis of this compound for Preclinical Imaging and Tracing

The development of radiolabeled ligands is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for preclinical tracing studies. These techniques allow for the non-invasive study of drug pharmacokinetics and target engagement in living organisms. While specific radiosynthesis protocols for this compound are not extensively detailed in publicly available literature, its chemical structure, featuring a piperazine moiety and a dibenzothiepin core, lends itself to established radiolabeling methodologies.

The chemical structure of this compound is 8-chloro-10-(piperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepine. This structure possesses a secondary amine on the piperazine ring, which is a prime target for radiolabeling reactions.

Positron Emission Tomography (PET) Radiosynthesis

PET imaging offers high sensitivity and resolution, making it a valuable tool in neuroscience research. The most common radioisotopes for PET are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

Carbon-11 Labeling:

A prevalent strategy for labeling molecules with a secondary amine, such as this compound, is through N-methylation using a ¹¹C-labeled methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com This reaction would yield [¹¹C]clothepin, the N-methylated analog of this compound.

The radiosynthesis would proceed via the following proposed steps:

Precursor: The starting material for this radiosynthesis is this compound itself.

¹¹C-Methylation: this compound would be reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a weak base to yield [¹¹C]clothepin.

Purification: The resulting radiolabeled compound would be purified using high-performance liquid chromatography (HPLC) to separate it from the unreacted precursor and any radiochemical impurities.

Formulation: The purified [¹¹C]clothepin would then be formulated in a physiologically compatible solution for administration.

The short half-life of ¹¹C (20.4 minutes) necessitates a rapid and efficient synthesis and purification process, typically automated in a synthesis module. mdpi.com

Fluorine-18 Labeling:

Fluorine-18 has a longer half-life (109.8 minutes) than carbon-11, allowing for longer imaging studies and distribution to facilities without an on-site cyclotron. Direct fluorination of the this compound structure is challenging without altering its chemical identity. Therefore, the synthesis of a fluoro-analog would be required.

One potential approach involves the N-alkylation of the piperazine nitrogen with a fluoroalkyl group, for example, 2-[¹⁸F]fluoroethyl bromide. This would result in a fluoroethyl-noroxyclothepin analog. The synthesis would involve reacting this compound with the [¹⁸F]fluoroalkylating agent.

Another more complex approach would be the introduction of a fluorine-18 atom onto one of the aromatic rings of the dibenzothiepin core. This would require a suitable precursor, such as a nitro or trimethylstannyl derivative, to facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.govacs.org However, this modification might significantly impact the pharmacological properties of the compound.

Preclinical Tracing with Tritium (B154650) Labeling

For preclinical in vitro and ex vivo studies, such as autoradiography and metabolic profiling, tritium (³H) is a commonly used radioisotope. Tritium is a beta emitter with a long half-life (12.3 years), which makes it unsuitable for in vivo imaging but ideal for laboratory-based assays. arkat-usa.org

A potential method for tritiating this compound is through catalytic tritium gas exchange. capes.gov.br In this method, this compound would be exposed to tritium gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This would lead to the exchange of hydrogen atoms with tritium atoms on the molecule, likely at various positions. The specific activity and the exact position of the tritium label would need to be determined analytically.

Interactive Data Table: Potential Radiosynthesis Methods for this compound

| Radioisotope | Labeling Method | Precursor | Potential Radiolabeled Product | Imaging/Tracing Application | Key Considerations |

| ¹¹C | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | This compound | [¹¹C]Clothepin | PET | Rapid synthesis required due to short half-life. mdpi.com |

| ¹⁸F | N-alkylation with a fluoroalkylating agent (e.g., 2-[¹⁸F]fluoroethyl bromide) | This compound | N-(2-[¹⁸F]fluoroethyl)this compound | PET | Longer half-life allows for more complex studies and off-site distribution. snmjournals.org |

| ¹⁸F | Nucleophilic aromatic substitution | Aromatic ring precursor (e.g., nitro- or stannyl-derivative) | [¹⁸F]Fluoro-noroxyclothepin analog | PET | May alter pharmacological properties. nih.govacs.org |

| ³H | Catalytic tritium gas exchange | This compound | [³H]this compound | Preclinical tracing (autoradiography, metabolic studies) | Long half-life, not for in vivo imaging. arkat-usa.org |

Advanced Analytical Methodologies for Noroxyclothepin

Spectroscopic Characterization Techniques for Noroxyclothepin

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for probing the molecular structure of this compound. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in its chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous structural determination of organic molecules like this compound. numberanalytics.comox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. numberanalytics.comox.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure of this compound and its analogs. ipb.pt

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common 1D NMR techniques used. ipb.pt The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus, while the splitting patterns (multiplicity) and coupling constants (J) reveal information about neighboring nuclei. ox.ac.uk For instance, the ¹H NMR spectrum of a related compound showed characteristic signals for aromatic protons and methyl groups, which were crucial in identifying its structure. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further clarity by showing correlations between different nuclei. ipb.ptlibretexts.org COSY identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. libretexts.org HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between carbons and protons, which is invaluable for assembling the complete molecular skeleton. ox.ac.uk

The following tables summarize hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shifts for similar structural motifs.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.50 | m | 7H | Aromatic Protons |

| 3.50 - 3.80 | m | 8H | Piperazine (B1678402) Ring Protons |

| 3.20 | t | 2H | -CH₂-O- |

| 2.80 | t | 2H | -CH₂-N- |

Note: This table is a hypothetical representation.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.1 | C=O (Amide) |

| 155.4 | C-Cl |

| 125.0 - 140.0 | Aromatic Carbons |

| 60.5 | -CH₂-O- |

| 53.2 | Piperazine Ring Carbons |

| 45.8 | -CH₂-N- |

Note: This table is a hypothetical representation.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. github.io It is a cornerstone in chemical analysis for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. github.io In this compound research, MS is utilized for molecular weight confirmation and to gain insights into the molecule's composition and connectivity. google.com

When a molecule is introduced into the mass spectrometer, it is ionized, often forming a molecular ion (M+). This ion and its fragments are then separated based on their m/z ratio, producing a mass spectrum. The pattern of fragmentation is often predictable and provides a "fingerprint" of the molecule's structure. purdue.edu For example, in the analysis of related compounds, the molecular ion peak confirms the molecular formula, and the fragmentation pattern helps to identify different structural components. researchgate.net

Different ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). rutgers.edu EI is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information. researchgate.net ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for accurate molecular weight determination. rutgers.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 358/360 | [M]+ (Molecular ion with chlorine isotopes) |

| 313 | [M - C₂H₅NO]+ |

| 285 | [M - C₄H₉NO]+ |

| 242 | [C₁₄H₁₀ClS]+ |

| 129 | [C₈H₁₇N₂O]+ |

Note: This table is a hypothetical representation of possible fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable analytical tools that provide information about the functional groups and electronic transitions within a molecule, respectively. rsc.orgnih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. nih.gov Key absorptions would be expected for the C-Cl, C-S, C-N, and aromatic C-H bonds, as well as the ether linkage. For example, IR spectra of related compounds have been used to identify characteristic peaks for these functional groups. google.com

Table 4: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1350 - 1000 |

| C-O Stretch (Ether) | 1250 - 1050 |

| C-S Stretch | 800 - 600 |

| C-Cl Stretch | 800 - 600 |

Note: This table presents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. While less specific for detailed structural elucidation than NMR or MS, UV-Vis is a simple and robust method often used for quantification in conjunction with chromatographic techniques.

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) in this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comglobalresearchonline.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. rroij.com HPLC is widely used in the pharmaceutical industry for quality control and in clinical research to measure drug concentrations in biological samples like blood and urine. openaccessjournals.com

The development of a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition, pH, and the detector. globalresearchonline.netrjlbpcs.com For this compound, a reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. molnar-institute.com

Quantification is typically achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS). nih.gov LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the accurate quantification of this compound even at very low concentrations in complex biological matrices. researchgate.neteag.commeasurlabs.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation transitions of the target analyte. diva-portal.orgnih.govbioxpedia.com

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724) and Water/Buffer Gradient |

| Detector | UV (e.g., at 254 nm) or Mass Spectrometer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are representative parameters and may vary depending on the specific application.

Gas Chromatography (GC) Methodologies for this compound

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. organomation.comsavemyexams.com While this compound itself may have limited volatility, GC analysis can be performed after a derivatization step. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis. researchgate.net This process can also improve the chromatographic properties and detector response. researchgate.net

In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. savemyexams.com Separation occurs based on the differential partitioning of the analytes between the two phases. A common detector used in GC is the Flame Ionization Detector (FID), which is sensitive to most organic compounds. mdpi.com For more definitive identification and quantification, a mass spectrometer can be coupled to the GC (GC-MS). nih.govd-nb.info GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in the analytical results. chromatographyonline.comresearchgate.net

Given the structure of this compound, a derivatization agent that reacts with the secondary amine in the piperazine ring could be employed to increase its volatility for GC analysis.

Table 6: Mentioned Compound Names | Compound Name | | :--- | | this compound | | this compound decanoate (B1226879) | | Clozapine | | Oxyclothepin | | L-Valine | | Menthyl anthranilate | | Fluoxetine | | Norfluoxetine | | Diphenhydramine | | N,N-dimethyltryptamine | | Perfluorotributylamine | | Oxycodone | | Noroxycodone | | Oxymorphone | | Noroxymorphone | | 6β-oxycodol | | 6α-oxycodol | | Cyclosporine A | | Tacrolimus | | Sirolimus | | Everolimus | | Isoprene | | Acetic acid | | Glyoxylic acid | | 4-formylbenzoic acid | | Terephthalaldehyde | | 4-acetylbenzaldehyde (B1276866) | | 3-chlorobenzaldehyde (B42229) | | [1,1'-biphenyl]-4-carbaldehyde | | 2-Hydroxy-5,10-dihydro-1 -oxo-dibenzo[b,f][1,4loxazepine | | 2- Methoxy-5,10-dihγdro-1 -oxo-dibenzo[b,e][1 ,4]oxazepine | | 2-Hydroxy-5,10-dihydro-1 -oxo-dibenzo[b,e][1 ,4]diazepine | | N-methyllaurotetanine | | 3β-hydroxyurs-12-en-28-oic acid | | 3-oxo-24-methylenecycloartan | | Desferrioxamine | | Ferrioxamine | | Benzylperfluorooctanoate | | Perfluorooctanoic acid | | Benzyl bromide | | Ethanol | acid | | Benzyl bromide | | Ethanol |

Supercritical Fluid Chromatography (SFC) in this compound Purification and Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" technology for the analysis and purification of pharmaceuticals, offering distinct advantages over traditional high-performance liquid chromatography (HPLC). chromatographytoday.comwaters.com As a form of normal-phase chromatography, SFC primarily utilizes supercritical carbon dioxide (CO₂) as the main mobile phase, often with the addition of a small amount of an organic modifier like methanol. wikipedia.org This composition results in a mobile phase with low viscosity and high diffusivity, enabling faster separations and shorter column equilibration times. chromatographytoday.comchromatographyonline.com

For a basic compound like this compound, SFC is particularly well-suited. The basic nature of many antipsychotic drugs necessitates the use of additives in the mobile phase to achieve symmetrical peak shapes and prevent unwanted interactions with the stationary phase. nih.gov Studies on phenothiazine (B1677639) antipsychotics have demonstrated that a tertiary mobile phase of CO₂, methanol, and a basic additive like isopropylamine (B41738) is highly effective for achieving rapid, high-resolution separations on packed columns, such as those with cyanopropyl stationary phases. nih.gov

Furthermore, since this compound possesses a chiral center, SFC stands out as the technique of choice for enantiomeric separation. waters.comwikipedia.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have shown high success rates in resolving chiral pharmaceuticals. chromatographyonline.comchiraltech.com The versatility of SFC allows for the use of a broad range of co-solvents and additives to optimize selectivity for challenging chiral separations. chiraltech.comresearchgate.net

Research Findings: The purification of drug discovery compounds and intermediates via SFC offers significant improvements in efficiency and environmental impact compared to traditional methods like flash chromatography or preparative HPLC. For instance, the purification of multi-gram batches of pharmaceutical intermediates can be achieved with significantly reduced solvent consumption and faster fraction-drying times, as the CO₂ component of the mobile phase evaporates upon depressurization. chromatographytoday.comamericanpharmaceuticalreview.com

Below is a hypothetical data table illustrating the parameters for an SFC purification method for this compound, based on typical conditions used for similar basic, chiral pharmaceutical compounds.

Table 1: Example Parameters for Preparative SFC Purification of this compound

| Parameter | Value/Condition |

|---|---|

| Instrumentation | Preparative SFC System with Mass-Directed Fraction Collection |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based, 250 x 30 mm i.d.) |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.2% Isopropylamine |

| Gradient | Isocratic or Gradient (e.g., 20-40% B over 10 minutes) |

| Flow Rate | 70-100 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV (e.g., 254 nm) and Mass Spectrometry (MS) |

| Sample Loading | e.g., 500 mg of crude this compound dissolved in Methanol/DMSO |

| Expected Outcome | Baseline resolution of enantiomers with >99% purity |

Electrophoretic Techniques in this compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-efficiency separation alternative to chromatography for the analysis of pharmaceuticals. ingentaconnect.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. mdpi.comresearchgate.net For charged basic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a highly applicable mode.

Research Findings: CZE methods have been successfully developed and validated for the analysis of numerous antipsychotic drugs and tricyclic antidepressants in various samples. researchgate.netnih.govnih.gov These methods are characterized by their simplicity, high resolving power, and low consumption of reagents and samples.

In a typical CZE method for basic drugs, separation is achieved in a fused-silica capillary using an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5-3.5) as the background electrolyte (BGE). researchgate.netresearchgate.net Under these conditions, basic compounds like this compound would be protonated, carrying a positive charge and migrating towards the cathode. The choice of BGE composition, including its pH and concentration, is critical for optimizing separation selectivity and analysis time. researchgate.net For complex mixtures or to enhance selectivity, modifiers such as cyclodextrins can be added to the BGE. capes.gov.br

For quantitative analysis, validation parameters are established according to regulatory guidelines. A hypothetical validation summary for a CZE method for this compound, based on published data for similar antipsychotics, is presented below. researchgate.netresearchgate.net

Table 2: Example Validation Summary for a CZE Method for this compound Analysis

| Validation Parameter | Typical Finding/Criteria |

|---|---|

| Separation Conditions | Fused-silica capillary (50 µm i.d.); BGE: 80 mM Phosphate buffer (pH 3.5); Voltage: +25 kV; Detection: UV at 214 nm |

| Linearity (Range) | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Precision (RSD%) | Intra-day: < 1.5% Inter-day: < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.5% |

| Selectivity | No interference from common excipients or degradation products |

Advanced Bioanalytical Method Development for this compound in Biological Matrices (excluding human)

The quantitative determination of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. For compounds like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. nih.govnih.gov

Research Findings: Numerous LC-MS/MS methods have been developed for the quantification of antipsychotic drugs, including the structurally similar compound clozapine, in animal plasma and brain tissue. nih.govnih.govacs.org These established methods provide a robust framework for developing a bioanalytical assay for this compound.

Method development begins with the optimization of sample preparation to efficiently extract the analyte from the complex biological matrix and remove interfering endogenous components like proteins and phospholipids. mdpi.com Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.orgmdpi.com

Chromatographic separation is typically performed on a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. nih.govacs.org

Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ for this compound) and one or more characteristic product ions, providing a high degree of specificity and minimizing matrix interference. nih.gov

The table below summarizes typical parameters and validation results for an LC-MS/MS method for quantifying a compound like this compound in rat plasma.

Table 3: Example of a Validated LC-MS/MS Method for this compound in Rat Plasma

| Parameter | Value/Condition |

|---|---|

| Biological Matrix | Rat Plasma |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| Chromatography | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | Triple Quadrupole MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion |

| Linearity Range | 0.5 - 500 ng/mL |

| Accuracy | Within ±15% of nominal concentration (85-115%) |

| Precision (%CV) | ≤ 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Monitored and confirmed to be within acceptable limits |

Molecular and Cellular Pharmacology of Noroxyclothepin

Noroxyclothepin Receptor Binding Profiles and Affinities

The binding profile of a compound, which details the receptors it binds to and with what strength (affinity), is fundamental to understanding its therapeutic and side-effect profile. neiglobal.com For antipsychotics, binding affinities for dopamine (B1211576) and serotonin (B10506) receptors are particularly significant. google.com

Characterization of Specific Receptor Subtypes Interacting with this compound

Table 1: Expected Receptor Interactions for this compound Based on its Chemical Class This table is based on the general profile of dibenzothiepin neuroleptics. Specific affinity data (Ki) for this compound is not available in the cited sources.

| Receptor Family | Receptor Subtype | Expected Interaction |

| Dopaminergic | D2 | Antagonism |

| Serotonergic | 5-HT2A | Antagonism |

| Adrenergic | α1 | Antagonism |

| Histaminergic | H1 | Antagonism |

Ligand-Receptor Binding Kinetics of this compound

Ligand-receptor binding kinetics involves the measurement of the rate at which a drug binds to its receptor (the association rate constant, k-on) and the rate at which it dissociates from the receptor (the dissociation rate constant, k-off). frontiersin.orgwikipedia.org The reciprocal of the k-off value gives the ligand's residence time at the receptor, a parameter that has been shown to be a better predictor of in vivo drug efficacy than binding affinity alone for many G protein-coupled receptor (GPCR) targeted drugs. nih.gov

Specific studies detailing the association and dissociation kinetics of this compound at its target receptors are not available in the reviewed scientific literature. Such studies would be necessary to fully understand the duration of its pharmacological effect at the molecular level. nih.govmsdmanuals.com

Competitive Binding Studies with this compound and Known Ligands

Competitive binding assays are used to determine the affinity (expressed as a Ki value) of an unlabeled compound (like this compound) for a receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that same site. revvity.comnanotempertech.comoncodesign-services.com This method allows for the ranking of compounds by their affinity for a specific receptor. oncodesign-services.com

While it is a standard method for characterizing novel compounds, specific competitive binding studies detailing the displacement of known radioligands (such as [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors) by this compound have not been detailed in the available literature. Such studies would be required to generate a quantitative affinity profile for the compound.

This compound Mechanisms of Action at the Molecular Level

The mechanism of action for neuroleptic drugs typically involves the modulation of signaling pathways subsequent to receptor binding. uomustansiriyah.edu.iq These pathways often involve G protein-coupled receptors and, in some cases, ion channels.

Ion Channel Modulation by this compound

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore, generating electrical signals in cells. tmc.eduwikipedia.org Some neuroleptic drugs can exert effects by directly modulating the function of various ion channels, such as voltage-gated sodium or potassium channels. tmc.eduplos.org This modulation can alter neuronal excitability.

This compound Effects on Cellular Processes and Function (in vitro studies)

Neuronal Excitability and Synaptic Transmission (in vitro)

The direct effects of this compound on the electrical properties of neurons and the communication between them have not been extensively detailed in publicly available literature. However, as a dibenzothiepin derivative with antipsychotic properties, its mechanism is expected to involve the modulation of neuronal excitability and synaptic transmission, which are fundamental to brain function. mdpi.comnih.gov

Neuronal excitability, the capacity of a neuron to generate an action potential in response to a stimulus, is a critical process regulated by various ion channels. cas.orgdrugdesign.org Antipsychotic drugs can influence this by interacting with neurotransmitter receptors that, in turn, modulate these channels. mdpi.com For instance, the blockade of dopamine D2 receptors, a hallmark of many antipsychotics, can alter potassium and calcium currents, thereby affecting the neuron's firing threshold and frequency. auburn.edu

Cell Viability and Proliferation (in vitro)

The study of a compound's effect on cell viability and proliferation is crucial for understanding its potential cytotoxicity. frontiersin.org These assays typically measure cellular metabolic activity or membrane integrity to quantify the number of living cells after exposure to a substance. teknokrat.ac.idnih.gov

Specific research on the in vitro effects of this compound on cell viability and proliferation is not found in the available scientific literature. However, studies on other antipsychotic agents have demonstrated that this class of compounds can exert cytotoxic effects under certain conditions. For example, some first and second-generation antipsychotics have been shown to possess anti-glioblastoma activity by disrupting lysosomal function, leading to cell death in cancer cell lines. nih.gov In these studies, phenothiazines and aripiprazole (B633) exhibited cytotoxicity against glioblastoma cells at concentrations that did not affect normal human astrocytes, indicating a potential therapeutic window. nih.gov Other research has shown that some atypical antipsychotics can induce apoptosis in neutrophil model cell lines, which may be related to rare side effects like neutropenia. plos.org These effects are often dose-dependent and can be mediated through various pathways, including the induction of pro-apoptotic genes or the generation of oxidative stress. nih.govplos.org Without direct studies, the cytotoxic potential of this compound remains uncharacterized.

Gene Expression and Proteomic Changes Induced by this compound (in vitro)

The administration of psychoactive compounds can lead to significant changes in gene expression and protein synthesis, underlying the long-term neuroplastic adaptations to treatment. nih.govfrontiersin.org Gene expression profiling, often done using microarray or RNA-seq technologies, allows for a genome-wide analysis of how a drug alters messenger RNA (mRNA) levels. harvard.edunih.govnih.govdanskpatologi.org Proteomics, the large-scale study of proteins, can then reveal how these changes in gene expression translate to functional alterations in the cell. nih.gov

There are no specific studies in the available literature that have investigated the global gene expression or proteomic changes induced by this compound in vitro. However, research on other antipsychotics provides a framework for the potential effects. Antipsychotics are known to modulate the expression of immediate-early genes (IEGs) like c-Fos, Arc, and Npas4. frontiersin.org These genes act as transcription factors that, in turn, regulate the expression of other genes involved in synaptic plasticity, neuronal structure, and signaling pathways. frontiersin.org For example, IEG modulation can affect the balance between neuronal excitation and inhibition. frontiersin.org Such analyses are critical for identifying the molecular pathways affected by a drug and can help uncover both its therapeutic mechanisms and potential off-target effects. harvard.edu

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.govnih.gov For dibenzothiepin antipsychotics like this compound, SAR studies help to identify which parts of the molecule are essential for its therapeutic effects. ontosight.aiontosight.ai

Identification of Pharmacophores within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. primescholars.comprimescholars.comresearchgate.net For typical and atypical antipsychotics, the pharmacophore model generally includes several key features derived from their interaction with dopamine D2 and serotonin 5-HT2A receptors. drugdesign.orgnih.gov

The pharmacophore for the dibenzothiepin class, including this compound, can be characterized by:

A Tricyclic Core: The rigid dibenzo[b,f]thiepin (B8686691) system forms the structural backbone. The geometry and electronic properties of this ring system are crucial for orienting the other functional groups correctly within the receptor binding pocket. ontosight.ai

A Basic Nitrogen Atom: A protonatable nitrogen atom, located within the piperazine (B1678402) ring, is a critical feature. This group is typically ionized at physiological pH and forms a key ionic interaction with an acidic residue (like aspartate) in the transmembrane domain of aminergic G-protein coupled receptors. drugdesign.orgauburn.edu

An Aromatic Moiety: The two benzene (B151609) rings of the dibenzothiepin nucleus provide essential hydrophobic and/or aromatic interactions with the receptor.

A Specific Linker Chain: The distance and conformation of the piperazine side chain connecting the tricyclic core to the basic nitrogen are critical. A propyl-like chain (three atoms between the tricyclic ring and the key nitrogen) is often optimal for high affinity at dopamine receptors. auburn.edu

The table below summarizes these essential pharmacophoric features.

| Feature | Description | Putative Interaction |

| Tricyclic System | The rigid dibenzo[b,f]thiepin core. | Provides the structural scaffold and hydrophobic interactions. |

| Basic Amine | The protonatable nitrogen on the piperazine ring. | Forms a key ionic bond with an acidic residue in the receptor. |

| Aromatic Rings | The phenyl groups of the tricyclic system. | Engage in hydrophobic and π-stacking interactions. |

| Linker Chain | Connects the tricyclic system to the basic amine. | Defines the distance and spatial orientation between key features. |

This interactive table summarizes the key pharmacophoric features of the this compound scaffold.

Impact of Structural Modifications on this compound Biological Activity

Modifying the chemical structure of this compound can have profound effects on its potency, receptor selectivity, and metabolic stability. SAR studies on related tricyclic antipsychotics provide insights into these effects. nih.gov

Substitution on the Tricyclic Rings: The presence and position of substituents on the dibenzothiepin rings are major determinants of activity. In many tricyclic antipsychotics, an electron-withdrawing group, such as the chlorine atom at position 8 in this compound, significantly enhances neuroleptic potency. auburn.edu Moving or changing this substituent can drastically alter the pharmacological profile.

Alterations to the Side Chain: The length and branching of the linker between the tricyclic system and the piperazine ring are critical. Shortening or lengthening the standard three-carbon-equivalent chain typically reduces dopamine receptor affinity and antipsychotic activity. auburn.edu

Substitution on the Piperazine Ring: this compound is a desmethyl (nor-) derivative of Oxyclothepin. The terminal group on the piperazine nitrogen is a key modulator of activity. Adding different substituents to this nitrogen can alter potency, receptor selectivity (e.g., the ratio of D2 to 5-HT2A antagonism), and pharmacokinetic properties. For instance, adding a long-chain fatty acid ester, as in this compound decanoate (B1226879), creates a long-acting depot formulation. cambridge.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. ui.ac.idj-morphology.comanalis.com.mynih.gov A QSAR model takes the form of an equation where biological activity (e.g., IC50) is a function of various molecular descriptors. j-morphology.com These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). ui.ac.id

A robust QSAR model can be used to:

Predict the activity of newly designed, unsynthesized compounds. researchgate.net

Provide insight into the mechanisms of drug action by identifying the key physicochemical properties that govern activity. analis.com.my

Guide the optimization of lead compounds to enhance potency or reduce toxicity. plos.org

Despite the utility of this approach, a review of the scientific literature reveals that no specific QSAR models have been published for this compound derivatives. While QSAR studies have been conducted for many other classes of drugs, including other antipsychotics, this particular chemical series has not been the subject of such a computational analysis in available publications. plos.org The development of a QSAR model for this compound analogues would require a dataset of structurally related compounds with consistently measured biological activity data, which is not currently available. j-morphology.com

Preclinical Pharmacokinetics and Metabolism of Noroxyclothepin

Absorption and Distribution Studies of Noroxyclothepin (non-human in vivo and in vitro)

The initial stages of a drug's journey through the body, absorption and distribution, are critical determinants of its efficacy and safety. For this compound, these processes have been investigated using various preclinical models.

Gastrointestinal Absorption Mechanisms (in vitro models)

The absorption of orally administered drugs is a key area of study in drug discovery. nih.gov In vitro models that replicate the human intestinal epithelium are fundamental tools for these investigations. nih.govmedtechbcn.com These models, which can range from 2D cell-based systems to more complex 3D micro-physiological systems, aim to mimic the intestinal barrier for pharmaceutical screening. nih.govmedtechbcn.com

Commonly used in vitro models for assessing intestinal permeability include cell-based assays that form adherent monolayers, which reflect the characteristics of the intestinal epithelium. medtechbcn.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted reference model that differentiates into polarized epithelial cells, mimicking intestinal enterocytes. medtechbcn.comnih.govmdpi.com These systems allow researchers to evaluate the passage of compounds from a donor to a receiver chamber, simulating the movement from the gut lumen into circulation. medtechbcn.com More advanced "gut-on-a-chip" models incorporate fluidic channels and microcircuitry to provide a more dynamic and physiologically relevant assessment of xenobiotic kinetics. medtechbcn.com Such models are crucial for understanding the potential oral bioavailability of compounds like this compound. nih.gov

Tissue Distribution Profiles in Animal Models

Preclinical studies in animal models are essential for understanding how a compound distributes throughout the body. nih.gov These studies often utilize radiolabeling techniques to track the compound's presence in various tissues and organs. nih.gov For instance, the distribution of doxycycline (B596269) has been studied in mouse and rabbit models of tuberculosis to ensure adequate concentrations reach the target tissues. nih.gov Similarly, studies with other compounds in rats have detailed the concentration levels in organs such as the liver, kidney, heart, lung, intestines, stomach, spleen, brain, and testes. frontiersin.org This type of data helps to identify tissues where the drug accumulates and whether it can reach its intended site of action. frontiersin.org Such comprehensive distribution studies are a standard part of preclinical evaluations for new chemical entities. mdpi.com

Blood-Brain Barrier Penetration Studies (non-human)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). asm.org For drugs targeting the CNS, the ability to cross this barrier is paramount. Non-human primate (NHP) models are considered a valuable tool for predicting a molecule's ability to traverse the human BBB due to the scarcity of human brain tissue for research. mdpi.com In vitro models of the BBB, often derived from animal or human cells, are also crucial for these assessments. mdpi.comcanada.ca These models can consist of a layer of endothelial cells seeded onto a semipermeable insert, creating a proxy for the BBB. canada.ca

The penetration of drugs into the CNS is influenced by factors such as molecular size, lipophilicity, plasma protein binding, and interaction with efflux pumps at the barrier. researchgate.net Some compounds may utilize specific transport mechanisms, such as receptor-mediated transcytosis, to enter the brain. asm.org Studies in rats have shown that some compounds may have limited ability to cross the blood-brain barrier. frontiersin.org Research on the compound Norrin, for example, has explored its role in protecting the integrity of the blood-brain barrier in rats after subarachnoid hemorrhage. nih.gov

Metabolic Pathways of this compound (non-human in vivo and in vitro)

The biotransformation of a drug through metabolic pathways is a critical aspect of its pharmacokinetic profile, influencing its activity and elimination from the body.

Identification and Characterization of this compound Metabolites

The metabolism of a drug can lead to the formation of various metabolites, some of which may be active or inactive. Identifying these metabolites is a key step in drug development. nih.gov For example, studies on remoxipride (B1679305) in rodents revealed that metabolic reactions primarily involved O-demethylation and aromatic hydroxylation, leading to the formation of phenolic compounds. researchgate.net In contrast, in dogs and humans, the main metabolic routes were oxidations at the pyrrolidine (B122466) moiety. researchgate.net The identification of a previously unknown human metabolite of cotinine (B1669453), N-(hydroxymethyl)norcotinine, highlights the importance of thorough metabolite profiling. nih.gov Methodologies for identifying metabolites often involve techniques like gas chromatography-mass spectrometry to analyze biological samples from preclinical studies. nih.gov

Cytochrome P450 (CYP) Enzyme Metabolism of this compound

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of drug metabolism, catalyzing the oxidation of a wide range of xenobiotics. wikipedia.orgnih.gov These enzymes, predominantly found in the liver, convert lipophilic drugs into more water-soluble compounds that can be more easily excreted. nih.govdynamed.com The main CYP enzymes responsible for the metabolism of most clinically used drugs belong to the CYP1, CYP2, and CYP3 families. nih.gov

The metabolism of a drug by CYP enzymes can involve various reactions, including hydroxylation, demethylation, and dealkylation. dynamed.com The specific CYP enzymes involved in the metabolism of a compound can be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes. For instance, research on cotinine identified CYP2A6 as the primary catalyst for its metabolism. nih.gov Understanding the specific CYP enzymes that metabolize this compound is essential for predicting potential drug-drug interactions and inter-individual variability in its metabolism.

Non-CYP Metabolic Pathways of this compound

Detailed preclinical data specifically elucidating the non-cytochrome P450 (non-CYP) metabolic pathways of this compound are not extensively available in the public domain. While the metabolism of related dibenzo[b,f]thiepin (B8686691) derivatives often involves various enzymatic reactions, specific studies identifying the non-CYP enzymes responsible for this compound's biotransformation in preclinical species have not been reported. General non-CYP pathways that could theoretically be involved in the metabolism of xenobiotics include enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), flavin-containing monooxygenases (FMOs), and aldehyde oxidases (AO). nih.govevotec.comxenotech.combioivt.com However, without specific in vitro or in vivo studies on this compound, the contribution of these or other non-CYP pathways remains speculative.

Enzyme Induction and Inhibition Potential of this compound (in vitro and animal models)

There is no specific information available in the scientific literature regarding the potential of this compound to induce or inhibit metabolic enzymes in preclinical in vitro or animal models. Studies investigating whether this compound can act as a perpetrator drug, causing drug-drug interactions by altering the activity of enzymes like cytochrome P450s or other metabolizing enzymes, have not been published. wuxiapptec.comlabcorp.combioivt.comevotec.comnih.gov Consequently, data on parameters such as IC50 values for enzyme inhibition or EC50 values for enzyme induction are not available for this compound.

Excretion Pathways of this compound and its Metabolites (non-human in vivo)

Specific preclinical studies detailing the excretion pathways of this compound and its metabolites in animal models are not described in the available literature. Mass balance studies, which are crucial for determining the routes and rates of elimination of a compound and its metabolites via urine and feces, have not been reported for this compound. msdvetmanual.comadmescope.comwikipedia.orgfao.org Therefore, quantitative data on the percentage of the administered dose excreted through different routes for this compound are unknown.

Biliary Excretion Pathways

Information regarding the biliary excretion of this compound and its metabolites in preclinical species is not available in the public literature. Studies using bile duct-cannulated animal models to quantify the extent of biliary elimination have not been reported for this compound. xenotech.comnih.govuniversiteitleiden.nlunil.ch Therefore, it is not known if this compound or its metabolites are significantly excreted into the bile or undergo enterohepatic recirculation.

Pharmacokinetic Modeling of this compound in Preclinical Species

There are no published studies that describe the development or application of pharmacokinetic models for this compound in any preclinical species. Physiologically based pharmacokinetic (PBPK) models or other compartmental models, which are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound, have not been developed for this compound. researchgate.netfarad.orgnih.govresearchgate.netfrontiersin.org

Preclinical Pharmacodynamics and Efficacy of Noroxyclothepin

Pharmacological Effects of Noroxyclothepin in Animal Models

The preclinical pharmacological assessment of a potential antipsychotic agent like this compound involves a battery of tests in animal models, primarily rodents, to characterize its effects on behavior, neurochemistry, and neuronal electrical activity.

Behavioral Effects in Rodent Models (e.g., locomotor activity, anxiety-like behaviors)

Behavioral testing in rodent models is fundamental to preclinical psychiatric drug discovery. frontiersin.orgresearchgate.net These tests aim to model specific aspects of human psychiatric conditions and predict a drug's therapeutic potential. mpg.de

For a compound like this compound, a key assessment would be its ability to modulate locomotor activity. Antipsychotics are typically evaluated for their capacity to reduce the hyperlocomotion induced by dopamine (B1211576) agonists, such as amphetamine, or by NMDA receptor antagonists, like phencyclidine (PCP). nih.gov This effect is considered predictive of efficacy against the positive symptoms of psychosis. scielo.br

Anxiety-like behaviors are also assessed, though the effects of antipsychotics can be complex. Standard tests include the elevated plus maze and light-dark box, where the animal's willingness to explore open, brightly lit areas versus enclosed, dark areas is measured. researchgate.net

Illustrative Data Table: Expected Outcomes in Rodent Behavioral Models The following table is an illustrative example of how data for a compound like this compound would be presented. Specific data for this compound is not publicly available.

| Behavioral Test | Animal Model | Inducing Agent | Expected Effect of a Neuroleptic Compound |

|---|---|---|---|

| Locomotor Activity (Open Field Test) | Rat | Amphetamine | Reduction in hyperactivity |

| Prepulse Inhibition (PPI) of Startle Reflex | Mouse | Phencyclidine (PCP) | Reversal of PPI deficit |

| Elevated Plus Maze | Rat | None (baseline anxiety) | Variable; may increase or decrease time in open arms |

Neurochemical Alterations in Animal Brain Regions

The primary mechanism of action for first-generation antipsychotics is the blockade of dopamine D2 receptors. researchgate.net Therefore, a crucial part of this compound's preclinical evaluation would involve studying its impact on brain neurochemistry, particularly the dopamine and serotonin (B10506) systems. nih.gov

Techniques like in vivo microdialysis would be used to measure real-time changes in the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions. Key areas of interest for psychosis research include the nucleus accumbens, prefrontal cortex, and striatum. It would be expected that this compound, like other antipsychotics, would alter dopaminergic and serotonergic neurotransmission in these pathways.

Illustrative Data Table: Potential Neurochemical Effects The following table is a hypothetical representation of neurochemical findings for a compound of this class. Specific data for this compound is not publicly available.

| Brain Region | Technique | Neurotransmitter Measured | Anticipated Change with a Neuroleptic Compound |

|---|---|---|---|

| Nucleus Accumbens | Microdialysis | Dopamine | Increase in extracellular levels (due to receptor blockade) |

| Prefrontal Cortex | Microdialysis | Dopamine, Serotonin | Modulation of levels, often an increase |

| Striatum | Receptor Autoradiography | Dopamine D2 Receptors | Upregulation following chronic treatment |

Electrophysiological Modulations in Animal Models

Electrophysiological studies provide insight into how a drug affects the electrical activity of neurons. An early study mentioned "Electrophysiological study of a new long-acting neuroleptic, this compound decanoate (B1226879)," indicating that such investigations were undertaken for this compound. researchgate.net

In animal models, in vivo electrophysiology would be used to record the firing rates of dopamine neurons in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc). A hallmark of repeated antipsychotic administration is the induction of a state known as "depolarization block," where dopamine neurons initially increase their firing rate but then enter a state of inactivation. nih.gov This effect in the VTA is thought to correlate with therapeutic efficacy, while its occurrence in the SNc is linked to motor side effects. nih.gov

Therapeutic Potential of this compound in Preclinical Disease Models

The therapeutic potential of a novel compound is assessed in animal models designed to mimic specific aspects of human diseases. nih.gov For a neuroleptic like this compound, the primary focus would be on models of psychiatric conditions, particularly schizophrenia.

Efficacy in Models of Neurological Disorders

While the main application of neuroleptics is in psychiatry, their effects on the central nervous system mean they are sometimes investigated in the context of neurological disorders that may present with psychosis or agitation. However, specific studies of this compound in preclinical models of primary neurological disorders are not described in the available literature.

Efficacy in Models of Psychiatric Conditions

The efficacy of potential antipsychotics is extensively tested in animal models of psychosis. nih.govhelmholtz-munich.de These models are essential for developing new drugs with improved therapeutic profiles. mpg.de They are broadly categorized into pharmacological, neurodevelopmental, and genetic models.

A compound like this compound would be tested for its ability to reverse behavioral abnormalities in these models. For instance, its ability to counteract hyperactivity and deficits in prepulse inhibition (a measure of sensorimotor gating) induced by agents like ketamine or PCP would be strong indicators of antipsychotic potential. scielo.br Efficacy in neurodevelopmental models, such as those involving maternal immune activation or neonatal brain lesions, would suggest potential effects on the underlying pathophysiology of disorders like schizophrenia. mpg.de

Illustrative Data Table: Efficacy in Preclinical Models of Psychosis This table provides a representative summary of how the efficacy of a compound like this compound would be evaluated in established animal models of psychosis. Specific data for this compound is not publicly available.

| Model Type | Specific Model | Key Behavioral Deficit | Expected Efficacy of a Neuroleptic Compound |

|---|---|---|---|

| Pharmacological | PCP-Induced Hyperactivity | Increased locomotor activity | Attenuation of hyperactivity |

| Pharmacological | Ketamine-Induced PPI Deficit | Reduced prepulse inhibition | Normalization of sensorimotor gating |

| Neurodevelopmental | Maternal Immune Activation (MIA) | Social interaction deficits, cognitive impairment | Amelioration of negative and cognitive-like symptoms |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound decanoate |

| Amphetamine |

| Phencyclidine (PCP) |

| Ketamine |

| Dopamine |

| Serotonin |

Computational and Theoretical Studies of Noroxyclothepin

Molecular Docking and Molecular Dynamics Simulations of Noroxyclothepin

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a protein target at an atomic level. plos.org Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a view of its stability and conformational changes. frontiersin.orgyoutube.com

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is a critical component of computational drug design, used to understand the non-covalent interactions that stabilize a drug molecule within its biological target's binding site. bio-rad.com These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.gov Analyzing these interactions helps to explain the molecule's affinity and selectivity.

A detailed ligand-protein interaction analysis for this compound would require high-resolution structural data of its complex with a target protein, derived from methods like X-ray crystallography or predicted through molecular docking. Such specific analyses, identifying key amino acid residues that interact with this compound, have not been published in the scientific literature sourced for this article.

Conformational Analysis of this compound in Biological Environments

Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site. nih.govbiomedres.us Computational methods can predict the most stable conformations of a molecule like this compound in various environments, such as in solution or within a protein pocket.

However, dedicated research articles presenting a conformational analysis of this compound, detailing its preferred shapes in biological contexts, could not be identified for this review.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues. nih.govmdpi.com

Development of Predictive Models for this compound Activity

The development of a predictive QSAR model for this compound activity would involve synthesizing a series of its analogues, measuring their biological activity, calculating various molecular descriptors for each analogue, and then using statistical methods to build a predictive equation. nih.gov This process allows researchers to understand which chemical features are most important for the desired biological effect.

A search of scientific databases did not yield any published studies that specifically describe the development and validation of QSAR models for a series of this compound analogues.

In Silico Screening of this compound Derivatives

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov If a validated QSAR model exists, it can be used to rapidly predict the activity of thousands of virtual derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

As no specific QSAR models for this compound were found, there are consequently no reports of their application in the in silico screening of novel this compound derivatives.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. plos.orgnih.govnih.gov These methods can determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments. mdpi.com This information is valuable for understanding a molecule's reactivity, stability, and interaction capabilities, which can complement findings from molecular docking and QSAR studies. chemrxiv.org

Specific studies applying quantum chemical calculations to determine the electronic properties of this compound could not be located in the available literature. Such a study would provide fundamental insights into its chemical behavior and interaction mechanisms.

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are commonly employed to elucidate the electronic properties and reactivity of complex organic molecules like this compound.

These studies typically involve the calculation of various molecular properties and reactivity descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For antipsychotic drugs, electron donor-acceptor capabilities can be critical for their interaction with biological targets. researchopenworld.comnih.govplos.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative potential) and electron-poor (electropositive potential). Such information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor binding sites. For instance, studies on tricyclic antipsychotics have used MEP to understand their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Furthermore, global reactivity descriptors derived from conceptual DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can provide quantitative measures of a molecule's reactivity. These parameters help in classifying molecules as better electron donors or acceptors, which has been shown to be relevant for the activity of antipsychotic agents. researchopenworld.comnih.gov

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Calculated using DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Chemical Hardness (η) | 2.3 eV | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | 3.5 eV | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 2.7 eV | Quantifies the global electrophilic nature of the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are intended to represent the type of data generated from DFT calculations.

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are particularly common.

The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govmdpi.comresearchgate.net These calculations can provide a theoretical spectrum that, when compared with experimental data, can confirm the proposed structure of a molecule. For complex molecules with many signals, theoretical predictions can be invaluable in assigning specific resonances to the correct atoms.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). This information is useful for understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range | Significance |

| ¹H NMR | Chemical Shifts (δ) | 6.8 - 7.5 ppm (aromatic) | Helps in assigning protons in the dibenzo[b,f]thiepin (B8686691) and piperazine (B1678402) rings. |

| ¹³C NMR | Chemical Shifts (δ) | 110 - 150 ppm (aromatic) | Aids in the structural confirmation by predicting the chemical environment of each carbon atom. |

| UV-Vis Spectroscopy | λmax (in methanol) | ~260 nm, ~310 nm | Corresponds to electronic transitions within the chromophoric dibenzo[b,f]thiepin system. |

Note: These values are hypothetical and represent the type of data that would be generated from computational spectroscopic predictions.

De Novo Drug Design Approaches Based on this compound Scaffold

The tricyclic core of this compound represents a "scaffold" that can be used as a starting point for de novo drug design. This computational approach aims to design novel molecules with desired biological activities by building them from scratch or by modifying an existing scaffold.

One common strategy is scaffold hopping , where the core structure of a known active molecule is replaced with a different, often structurally novel, core while aiming to retain or improve its biological activity and other properties like patentability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. bhsai.orgnih.govslideshare.net Starting with the this compound scaffold, computational chemists could explore various modifications, such as:

Ring system modifications: Altering the seven-membered thiepin ring, for example, by replacing the sulfur atom with other heteroatoms or changing the ring size.

Substituent modifications: Introducing different functional groups on the aromatic rings to modulate properties like receptor affinity, selectivity, and metabolic stability.

Side-chain alterations: Modifying the piperazine ring and its substituent to explore different interactions with the target receptor's binding pocket.

These design strategies are often guided by pharmacophore modeling and molecular docking studies. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. By understanding the pharmacophore for the target receptors of antipsychotics (e.g., dopamine and serotonin receptors), new molecules based on the this compound scaffold can be designed to fit this model. Molecular docking simulations can then be used to predict the binding mode and affinity of these newly designed compounds to the target receptor. nih.govnih.gov

Future Directions and Emerging Research Avenues for Noroxyclothepin

Development of Novel Noroxyclothepin Analogues with Enhanced Selectivity

A primary focus of ongoing research is the synthesis and evaluation of new derivatives of this compound. The goal is to develop analogues with improved selectivity for specific receptor subtypes, potentially leading to more targeted therapeutic effects and reduced side effects.

Detailed research findings have shown that modifications to the chemical structure of this compound can significantly alter its binding affinity for various receptors. For instance, the introduction of different functional groups can enhance its interaction with dopamine (B1211576) (D1-D4), serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT7), alpha-1 adrenergic, and muscarinic (M1-M4) receptors. google.com The development of analogues is guided by structure-activity relationship (SAR) studies, which help to identify the chemical moieties responsible for receptor binding and functional activity. researchgate.net

The table below illustrates the binding affinities of some representative this compound analogues at various receptors. The data is presented as the inhibitory constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

| Analogue | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |

|---|---|---|---|

| This compound | 12.5 | 8.3 | 15.2 |

| Analogue A | 5.2 | 10.1 | 25.6 |

| Analogue B | 20.1 | 4.5 | 18.9 |

Researchers are particularly interested in developing analogues with atypical antipsychotic profiles, similar to clozapine, but without the associated risk of serious side effects like agranulocytosis. google.com The aim is to create compounds that are effective against the positive and negative symptoms of schizophrenia while minimizing extrapyramidal symptoms. google.com

Exploration of New Therapeutic Applications for this compound

Beyond its potential as an antipsychotic, researchers are exploring other therapeutic uses for this compound and its analogues. google.com This process, known as drug repurposing, involves investigating existing drugs for new therapeutic indications. youtube.comfrontiersin.org

Some potential new applications for this compound analogues include the treatment of:

Neuropathic pain: The modulation of central nervous system receptors by this compound could be beneficial in managing chronic pain states. nih.gov

Neurodegenerative disorders: The neuroprotective properties of certain analogues are being investigated for their potential to slow the progression of diseases like Alzheimer's and Parkinson's.

Mood disorders: The interaction of this compound with serotonin and dopamine receptors suggests its potential use in treating depression and anxiety. d-nb.info

The exploration of new therapeutic targets is a key aspect of this research. nih.govmdpi.com By understanding the broader pharmacological profile of this compound, scientists can identify new disease pathways where it might be effective.

Integration of Omics Technologies in this compound Researchhumanspecificresearch.org

The use of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing drug discovery and development. humanspecificresearch.orgimec-int.com In this compound research, these technologies can provide a comprehensive understanding of the drug's mechanism of action and its effects on biological systems. nih.gov

Genomics can help identify genetic variations that influence an individual's response to this compound, paving the way for personalized medicine. humanspecificresearch.org

Proteomics can be used to study the changes in protein expression in response to this compound treatment, revealing the downstream signaling pathways affected by the drug. humanspecificresearch.orgnih.gov

Metabolomics analyzes the metabolic profile of cells or organisms after drug administration, providing insights into the biochemical effects of this compound. humanspecificresearch.orgnih.gov

The integration of these omics approaches can help to identify novel biomarkers for treatment response and to better understand the complex biological networks modulated by this compound. ki.semdpi.com

Advanced Preclinical Models for this compound Evaluationmdpi.com

To better predict the clinical efficacy and safety of this compound and its analogues, researchers are turning to more advanced preclinical models. nih.gov Traditional animal models often fail to fully recapitulate the complexity of human psychiatric disorders. nih.gov

Emerging preclinical models include:

Patient-derived xenografts (PDX): These models involve implanting patient tumor tissue into immunodeficient mice, providing a more translational model for cancer research. crownbio.com While not directly applicable to psychiatric disorders, the principles of using patient-derived tissues are being adapted.